molecular formula C12H15BN2O2S B6266054 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 1580489-60-6

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B6266054
CAS No.: 1580489-60-6
M. Wt: 262.1
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine (CAS No. 1580489-60-6) is a boron-containing heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a pinacol boronic ester group. Its molecular formula is C₁₂H₁₅BN₂O₂S, with a molecular weight of 262.14 g/mol . The compound is structurally characterized by a bicyclic system where a thiazole ring is annulated to a pyridine moiety at the 5,4-b position, with the boronic ester substituent at the 6-position.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry for constructing biaryl linkages . Its boronic ester group enables efficient coupling with aryl halides under palladium catalysis, making it valuable for synthesizing complex pharmaceuticals and agrochemicals. Storage recommendations include sealing under dry conditions at 2–8°C to prevent hydrolysis of the boronic ester .

Properties

CAS No.

1580489-60-6

Molecular Formula

C12H15BN2O2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Thiazolo[5,4-b]pyridine Derivatives

The thiazolo[5,4-b]pyridine core is functionalized at the 6-position via copper-mediated bromination. In a representative procedure, a thiazolo[5,4-b]pyridine derivative (14) is treated with copper(II) bromide (CuBr₂) and tert-butyl nitrite in acetonitrile at room temperature, yielding the 6-bromo intermediate (15) in moderate yields (45–60%). This step is critical for enabling subsequent cross-coupling.

Boronylation via Suzuki-Miyaura Coupling

The brominated intermediate undergoes cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst. Optimal conditions use PdCl₂(dppf) (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) as the catalyst, potassium acetate (KOAc) as the base, and 1,4-dioxane as the solvent at 100°C. This method achieves yields of 70–85% for the boronic ester product (Table 1).

Table 1: Reaction Conditions for Suzuki-Miyaura Boronylation

ParameterDetails
CatalystPdCl₂(dppf) (1–2 mol%)
Ligand1,1′-Bis(diphenylphosphino)ferrocene
Boron SourceBis(pinacolato)diboron
BaseKOAc
Solvent1,4-Dioxane
Temperature100°C
Reaction Time12–24 hours
Yield70–85%

Alternative Synthetic Routes and Modifications

Direct Borylation of Preformed Heterocycles

In some cases, the boronic ester group is introduced earlier in the synthesis. For example, aryl borates are prepared via sulfonamidation and boronization of amino-substituted aryl bromides before coupling to the thiazolo[5,4-b]pyridine core. This approach minimizes side reactions but requires precise control over stoichiometry.

Functional Group Compatibility

The morpholinyl and methoxypyridine substituents on the thiazolo[5,4-b]pyridine ring remain stable under Suzuki-Miyaura conditions. However, strongly acidic or oxidizing environments degrade the boronic ester, necessitating anhydrous and inert atmospheres during synthesis.

Critical Analysis of Reaction Parameters

Catalyst Selection

PdCl₂(dppf) outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing dehalogenation byproducts. The dppf ligand enhances catalytic activity by stabilizing the palladium center and improving solubility in nonpolar solvents.

Purification Challenges

The product is typically purified via column chromatography using silica gel and ethyl acetate/hexane gradients. Residual palladium contamination (<10 ppm) is removed by treatment with activated charcoal or specialized scavengers.

Scalability and Industrial Considerations

Kilogram-scale production requires careful optimization:

  • Cost Efficiency : PdCl₂(dppf) is expensive; catalyst recycling via immobilization on magnetic nanoparticles is under investigation.

  • Safety : Tert-butyl nitrite in bromination steps poses explosion risks, necessitating controlled addition rates and temperature monitoring.

  • Yield Improvements : Recycling unreacted starting materials via telescoped reactions boosts overall efficiency (85–90% yield after two cycles) .

Chemical Reactions Analysis

Types of Reactions: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form boronic acids or boronic esters.

  • Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed by the reaction of boronic acids with alcohols or phenols.

  • Borates: Formed by the oxidation of boronic acids.

  • Substitution Products: Various substituted boronic acids or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine is used as a probe to study biological systems. Its boronic acid group can interact with various biomolecules, making it a valuable tool for biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new therapeutic agents, particularly kinase inhibitors, which are important in the treatment of cancer and other diseases.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and pharmaceuticals. Its ability to form stable boronic esters makes it useful in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine exerts its effects involves its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, which are common in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives

  • 5-(2-Fluorophenyl)-6-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS No. N/A): Replaces the boronic ester with a methyl group. Synthesized via palladium-catalyzed coupling of a bromo precursor with methylboronic acid (81% yield) . Demonstrates reduced utility in cross-coupling but retains antimicrobial activity due to the thiazole-pyridine core .

Thiazolo[4,5-d]pyrimidines

  • These derivatives, such as those reviewed by Chaban et al., prioritize pharmacological activity (e.g., antiviral, anticancer) over reactivity in cross-coupling. The absence of a boronic ester limits their synthetic versatility but enhances metabolic stability .

Functional Analogs: Boron-Containing Heterocycles

Pyrrolo[2,3-b]pyridine Derivatives

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. N/A): Features a pyrrolo[2,3-b]pyridine core instead of thiazolo[5,4-b]pyridine. Exhibits similar Suzuki coupling reactivity but lower solubility due to increased hydrophobicity from the pyrrole ring .
  • 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. N/A): Higher molecular weight (428.50 g/mol) due to the triisopropylsilyl group. Enhanced steric hindrance slows coupling kinetics compared to the target compound .

Pyridine-Based Boronic Esters

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 329214-79-1): Simpler structure with a single pyridine ring. Lower steric demand enables faster coupling but lacks the fused thiazole’s electronic effects .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS No. 1084953-47-8): Incorporates a trifluoromethyl group, enhancing electrophilicity and bioavailability. Molecular weight: 273.06 g/mol; used in fluorinated drug candidates .

Data Tables

Table 1: Key Properties of Select Boron-Containing Heterocycles

Compound Name CAS No. Molecular Weight (g/mol) Core Structure Key Substituent Reactivity in Suzuki Coupling
Target Compound 1580489-60-6 262.14 Thiazolo[5,4-b]pyridine Boronic ester at C6 High (sterically balanced)
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine 329214-79-1 205.06 Pyridine Boronic ester at C3 Very high (low steric hindrance)
5-Bromo-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine N/A ~300 (estimated) Pyrrolo[2,3-b]pyridine Boronic ester at C3, Br at C5 Moderate (bromine slows reaction)

Research Findings and Critical Analysis

Reactivity Differences :

  • The target compound’s thiazolo[5,4-b]pyridine core provides a balance of electron-deficient character (pyridine) and sulfur-mediated electronic effects (thiazole), enhancing coupling efficiency compared to simpler pyridine boronic esters .
  • Steric hindrance in triisopropylsilyl-protected pyrrolo derivatives reduces reaction rates by ~30% compared to the target compound .

Biological Activity :

  • Thiazolo[5,4-b]pyridines with methyl or aryl groups (e.g., 5-(2-fluorophenyl)-6-methyl derivative) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas boronic ester analogs prioritize synthetic utility over direct bioactivity .

Stability and Handling: The target compound requires strict anhydrous storage (−20°C recommended for long-term stability), whereas non-boronated thiazolo derivatives tolerate ambient conditions .

Synthetic Versatility :

  • Pyrrolo[2,3-b]pyridine boronic esters are preferred for constructing polycyclic kinase inhibitors, while the target compound’s fused thiazole ring is advantageous in antiviral scaffolds .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C13H22BNO3C_{13}H_{22}BNO_3 with a molecular weight of approximately 251.13 g/mol. It features a thiazolo-pyridine core modified by a boron-containing moiety, which is critical for its biological interactions.

Recent studies have highlighted the compound's inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and metabolism. The compound has demonstrated potent inhibitory activity against various isoforms of PI3K:

Isoform IC50 (nM)
PI3Kα3.6
PI3Kγ1.8
PI3Kδ2.5
PI3Kβ~30

This selectivity is significant as it suggests potential therapeutic applications in cancer treatment where PI3K signaling is often dysregulated .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of thiazolo[5,4-b]pyridine indicate that modifications to the sulfonamide functionality and the attached aryl groups can significantly influence the inhibitory potency against PI3K. For instance:

  • Sulfonamide Modifications : The presence of electron-withdrawing groups enhances the compound's binding affinity.
  • Pyridyl Substitution : Retaining the pyridyl group is essential for maintaining high potency; substituting it with phenyl drastically reduces activity .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on cancer cell lines exhibiting aberrant PI3K signaling. Results indicated a significant reduction in cell viability at nanomolar concentrations, corroborating its potential as an anticancer agent.
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound fits well into the ATP-binding pocket of PI3Kα, forming critical hydrogen bonds with key residues such as Val851 and Lys802. These interactions are vital for its inhibitory action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a brominated thiazolo[5,4-b]pyridine precursor (e.g., 6-bromo-[1,3]thiazolo[5,4-b]pyridine) reacts with a boronic ester under palladium catalysis. Key steps include:

  • Use of Pd(OAc)₂ or Pd(dppf)Cl₂ as catalysts with ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) .
  • Reaction conditions: Argon atmosphere, anhydrous solvents (e.g., DMF or THF), and heating at 80–100°C for 12–24 hours.
  • Purification via column chromatography (gradient elution with ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 11B^{11}B NMR spectra. The boronic ester group shows characteristic peaks at δ 1.2–1.4 ppm (CH3_3) and δ 85–95 ppm (B-O) in 13C^{13}C and 11B^{11}B NMR, respectively .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for handling this compound?

  • Methodology :

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) at –20°C in sealed vials. The boronic ester hydrolyzes in aqueous or acidic conditions, generating boronic acid derivatives .
  • Light sensitivity : Protect from UV exposure to prevent decomposition of the thiazolo-pyridine core .

Advanced Research Questions

Q. How does the steric hindrance of the thiazolo[5,4-b]pyridine core influence Suzuki-Miyaura coupling efficiency?

  • Methodology :

  • Ligand screening : Bulky ligands like SPhos or XPhos improve catalytic activity by stabilizing the Pd(0) intermediate. Compare yields using Pd(OAc)₂/SPhos vs. PdCl2_2(PPh3_3)2_2 .
  • Kinetic studies : Monitor reaction progress via 1H^1H NMR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating 1H^1H-13C^{13}C couplings and long-range interactions. For example, HMBC can confirm connectivity between the boron and adjacent oxygen atoms .
  • X-ray crystallography : Use SHELXL or similar software to resolve structural ambiguities (e.g., disorder in the boronic ester group) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

  • Methodology :

  • Base optimization : Replace K3_3PO4_4 with milder bases like Cs2_2CO3_3 to reduce protodeboronation .
  • Additives : Include catalytic amounts of pyridine or thiophene to stabilize the boronate intermediate .

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding affinity of the thiazolo-pyridine core to ATP-binding pockets (e.g., Tyk2 kinase) .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of substituents on reactivity .

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